JH295 (CAS: 1311143-71-1) is a highly specialized, cell-permeable oxindole propynamide that functions as the first reported irreversible inhibitor of NIMA-related kinase 2 (Nek2)[1]. By utilizing a propynamide moiety to selectively alkylate the noncatalytic Cys22 residue, JH295 achieves an IC50 of 770 nM against Nek2 without broadly disrupting other critical mitotic kinases [1]. Beyond its inhibitory function, JH295 features a terminal alkyne group, rendering it directly compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflows [1]. This dual functionality makes it an essential procurement choice for laboratories requiring both precise centrosomal kinase modulation and downstream click-chemistry functionalization for target validation or proteomics.
Procuring generic reversible oxindole scaffolds (such as SU11652) or broad-spectrum cell cycle inhibitors fails to provide the precise mechanistic targeting required for Nek2-specific assays [1]. Reversible analogs lack the electrophilic propynamide group necessary for covalent Cys22 engagement, leading to transient inhibition and off-target cross-reactivity with other kinases. Furthermore, generic mitotic inhibitors frequently perturb bipolar spindle assembly and the spindle assembly checkpoint (SAC), confounding experimental readouts[1]. JH295 circumvents these issues by irreversibly locking Nek2 in an inactive state while leaving Cdk1, Aurora B, and Plk1 functionally intact, ensuring that observed cellular phenotypes are strictly linked to Nek2 inhibition rather than general mitotic catastrophe [1].
JH295 demonstrates mechanism-specific irreversible binding by targeting the Cys22 residue of Nek2. In cellular assays using RPMI7951 cells, JH295 inhibited wild-type Nek2 with an IC50 of approximately 1.3 μM, whereas it showed negligible inhibitory effect on the C22V (cysteine-to-valine) mutant under identical conditions [1].
| Evidence Dimension | Cellular Target Inhibition (IC50) |
| Target Compound Data | ~1.3 μM IC50 (Wild-Type Nek2) |
| Comparator Or Baseline | Negligible inhibition (C22V mutant Nek2) |
| Quantified Difference | Absolute dependence on Cys22 for inhibitory activity |
| Conditions | RPMI7951 cells, 45-minute incubation, 0.08–20 μM concentration range |
This confirms that JH295's activity is strictly dependent on covalent alkylation, guaranteeing absolute target specificity for procurement managers sourcing mechanism-validated probes.
Unlike early-generation reversible oxindole scaffolds, JH295 achieves high selectivity for Nek2 over structurally related cell cycle kinases. Profiling demonstrates that JH295 irreversibly inactivates Nek2 without affecting the activity of Cdk1, Aurora B, or Plk1, and critically, it does not perturb the spindle assembly checkpoint (SAC) [1].
| Evidence Dimension | Off-target kinase inhibition |
| Target Compound Data | Inactive against Cdk1, Aurora B, and Plk1 |
| Comparator Or Baseline | Generic oxindole scaffolds (e.g., SU11652) which exhibit broad-spectrum kinase inhibition |
| Quantified Difference | Complete preservation of the spindle assembly checkpoint (SAC) |
| Conditions | Biochemical and cell-based kinase profiling assays |
Buyers can rely on JH295 to isolate Nek2-specific biological functions without inducing the confounding generalized toxicity typical of broad-spectrum kinase inhibitors.
JH295 is engineered with a terminal alkyne group, enabling it to function as a direct reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows JH295 to be conjugated with azide-containing fluorophores or biotin tags post-inhibition, a feature entirely absent in standard reversible Nek2 inhibitors [1].
| Evidence Dimension | Bioorthogonal functionalization capability |
| Target Compound Data | Terminal alkyne supports direct CuAAC reactions |
| Comparator Or Baseline | Standard reversible Nek2 inhibitors (lack bioorthogonal tags) |
| Quantified Difference | Enables direct downstream azide-conjugation without derivatization |
| Conditions | Copper-catalyzed azide-alkyne cycloaddition (click chemistry) workflows |
Procuring an alkyne-tagged inhibitor eliminates the need to synthesize custom probes for target pull-down or localization studies, streamlining chemical proteomics workflows.
Because JH295 contains an alkyne group and binds irreversibly to Cys22, it is the ideal precursor for activity-based protein profiling workflows. Researchers can use JH295 to covalently tag Nek2 in live cells, followed by cell lysis and CuAAC-mediated attachment of a biotin-azide or fluorescent-azide probe [1]. This workflow is highly relevant for industrial target validation and proteomics labs that need to quantify active Nek2 levels in varying disease states without relying on generic antibodies.
In fundamental cell biology and oncology research, distinguishing the specific role of Nek2 in centrosome separation from general mitotic progression is challenging. JH295 is the preferred procurement choice for these assays because it selectively inactivates Nek2 without perturbing Cdk1, Aurora B, Plk1, or the spindle assembly checkpoint [1]. This allows researchers to isolate centrosome-specific phenotypes without triggering the broad mitotic catastrophe caused by less selective inhibitors.
For medicinal chemistry teams developing targeted covalent inhibitors (TCIs), JH295 serves as a critical benchmark compound. Its successful use of a propynamide electrophile to target a non-catalytic cysteine near the glycine-rich loop provides a validated structural template [1]. Procurement of JH295 allows drug discovery programs to establish baseline binding kinetics, cellular permeability, and off-target profiling standards when designing next-generation covalent drugs for the human kinases possessing this specific cysteine residue.